molecular formula C18H21NO3 B5418904 N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide

N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide

Cat. No.: B5418904
M. Wt: 299.4 g/mol
InChI Key: JDPSFDZTYQAKRT-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide is an organic compound that features a phenoxy group and a methoxyphenyl group attached to an amide linkage

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13(15-9-11-16(21-3)12-10-15)19-18(20)14(2)22-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPSFDZTYQAKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide typically involves the reaction of 1-(4-methoxyphenyl)ethanamine with 2-phenoxypropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the amide group.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of N-[1-(4-hydroxyphenyl)ethyl]-2-phenoxypropanamide.

    Reduction: Formation of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to known pharmacophores.

    Industry: Used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methoxyphenyl)ethyl)phthalimide
  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

N-[1-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide is unique due to its specific structural features, such as the combination of a phenoxy group and a methoxyphenyl group attached to an amide linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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